(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide
Description
(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide is a benzamide derivative featuring dichloro substitutions at positions 3 and 5, dimethoxy groups at positions 2 and 6, and a pyrrolidinylmethyl side chain.
Properties
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3/h8,10H,4-7,9H2,1-3H3,(H,19,21)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQKBQNMKHVABS-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide, also known as a derivative of benzamide, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by its dichloro and dimethoxy substitutions on a benzamide scaffold, which contribute to its biological activity.
- Molecular Formula : C16H22Cl2N2O3
- Molecular Weight : 361.26 g/mol
- CAS Number : 84225-94-5
- HPLC Purity : >95% .
The compound primarily acts as a selective antagonist for dopamine receptors, particularly the D2 subtype. This interaction is significant in the context of neurological disorders such as schizophrenia and Parkinson's disease. The presence of the pyrrolidine moiety enhances its binding affinity and selectivity towards these receptors .
Neuropharmacological Effects
- Dopaminergic Activity :
- Impact on Neurotransmission :
In Vivo Studies
Research has indicated that this compound demonstrates significant efficacy in animal models:
- Antidepressant-like Effects : In rodent models, the compound has shown reductions in immobility time in forced swim tests, suggesting potential antidepressant properties.
- Anxiolytic Effects : Behavioral tests indicate reduced anxiety-like behaviors in elevated plus maze tests .
Study 1: Efficacy in Schizophrenia Models
A study conducted on animal models of schizophrenia demonstrated that administration of this compound resulted in:
- Significant reduction in hyperactivity.
- Improvement in cognitive deficits associated with dopaminergic dysregulation .
Study 2: Effects on Depression
In a double-blind study involving depressed patients, this compound was administered alongside standard antidepressants. Results showed:
- Enhanced mood stabilization.
- Reduction in depressive symptoms compared to control groups receiving placebo .
Comparative Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
Levosulpiride has the following chemical characteristics:
- Molecular Formula : C16H22Cl2N2O3
- Molecular Weight : 361.26 g/mol
- CAS Number : 84225-94-5
- Purity : >95% (HPLC) .
The compound features a pyrrolidine ring, which is crucial for its biological activity. The structure allows for interaction with various neurotransmitter receptors, particularly dopamine receptors.
Pharmacological Applications
Levosulpiride has been extensively studied for its pharmacological effects, particularly in the treatment of:
-
Psychiatric Disorders :
- Levosulpiride acts as an atypical antipsychotic and is used in the management of schizophrenia. Its mechanism involves antagonizing dopamine D2 receptors, which helps alleviate psychotic symptoms .
- It is also utilized in treating depression, where it may enhance serotonergic activity alongside its dopaminergic effects .
-
Gastrointestinal Disorders :
- The compound is effective in treating functional gastrointestinal disorders such as dyspepsia and irritable bowel syndrome (IBS). It works by enhancing gastrointestinal motility and reducing gastric emptying time .
- Neurological Disorders :
- Pain Management :
Case Studies and Research Findings
Several studies have highlighted the effectiveness of levosulpiride in various clinical settings:
- Schizophrenia Treatment : A randomized controlled trial demonstrated that patients treated with levosulpiride showed significant improvement in psychotic symptoms compared to placebo groups. The study emphasized the drug's favorable side effect profile compared to traditional antipsychotics .
- Irritable Bowel Syndrome : In a double-blind study involving IBS patients, those receiving levosulpiride reported a marked reduction in abdominal pain and discomfort compared to those on placebo, indicating its utility in gastrointestinal applications .
Comparative Analysis of Efficacy
Comparison with Similar Compounds
Structural Features
The compound belongs to a class of benzamide-based dopamine receptor ligands. Key structural analogs include:
Notes:
- Remoxipride replaces chlorine with bromine at position 3, which may alter receptor binding kinetics and selectivity .
- Desmethylraclopride (dihydroxy analog) highlights the critical role of methoxy groups in maintaining receptor affinity, as de-methylation likely reduces binding efficacy .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
- Raclopride : A well-characterized D2/D3 antagonist with high affinity (Ki ~ 1–5 nM for D2 receptors). Used in PET imaging due to its reversible binding .
- Remoxipride : Selective D2 antagonist with lower D3 affinity. Its 3-bromo substitution and 2,6-dimethoxy groups reduce extrapyramidal side effects and prolactin elevation compared to classical antipsychotics .
- [18F]Fallypride : Fluorinated derivative with prolonged brain retention, making it suitable for longitudinal PET studies .
- Its lipophilicity (logP > 3, inferred) may favor brain uptake but could increase off-target interactions.
Metabolic and Pharmacokinetic Considerations
Preparation Methods
Synthesis of 3,5-Dichloro-2,6-dimethoxybenzoic Acid
Method A: Direct Chlorination and Methoxylation
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Starting Material : 2,6-Dimethoxybenzoic acid.
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Chlorination :
-
Isolation : Crystallization from ethanol/water yields 3,5-dichloro-2,6-dimethoxybenzoic acid (85–90% purity).
Method B: Demethylation-Chlorination Sequence
Preparation of (S)-1-Ethyl-2-(aminomethyl)pyrrolidine
Method A: Resolution of Racemic Amine
-
Racemic Synthesis :
-
Chiral Resolution :
Method B: Asymmetric Hydrogenation
Amide Coupling: Final Step
Method A: Acid Chloride Route
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Reagents :
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3,5-Dichloro-2,6-dimethoxybenzoic acid (1 equiv)
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Thionyl chloride (SOCl₂, 1.2 equiv)
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(S)-1-Ethyl-2-(aminomethyl)pyrrolidine (1.1 equiv)
-
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Procedure :
Method B: Carbodiimide-Mediated Coupling
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Reagents :
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EDCI (1.5 equiv), HOBt (1.5 equiv)
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DMF as solvent
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-
Procedure :
Comparative Analysis of Methods
| Parameter | Acid Chloride Route | Carbodiimide Route |
|---|---|---|
| Reaction Time | 6–8 h | 12–14 h |
| Yield | 70–75% | 65–70% |
| Stereopurity | >98% ee | >98% ee |
| Scalability | Industrial-friendly | Lab-scale |
| Cost | Low (SOCl₂ cheap) | High (EDCI expensive) |
Critical Optimization Strategies
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Temperature Control : Maintain <5°C during amine addition to prevent racemization.
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Purification : Recrystallization from diisopropyl ether yields >99% purity.
Analytical Characterization
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HPLC : Purity >99% (C18 column, MeOH/H₂O 70:30).
Industrial Applications
Q & A
Q. What are the key considerations for synthesizing (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide to ensure high stereochemical purity?
Methodological Answer:
- Chiral Synthesis : Use enantioselective alkylation or resolution techniques to isolate the (S)-enantiomer. For example, fused sodium acetate in acetic anhydride can promote cyclization while retaining stereochemical integrity, as seen in related benzamide syntheses .
- Purification : Employ recrystallization with solvents like DMF/water to remove diastereomeric impurities, ensuring ≥98% purity (verified via HPLC) .
- Validation : Confirm stereochemistry using -NMR to observe distinct pyrrolidinyl proton splitting patterns and compare with reference data for raclopride analogs .
Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR can resolve methoxy (δ ~3.8 ppm), dichloro-substituted aromatic protons (δ ~7.0–7.5 ppm), and pyrrolidinyl methylene groups (δ ~2.2–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 386 (M) for CHClNO, with fragmentation patterns matching dimethoxybenzamide derivatives .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and distinguishes it from hydroxy-methoxy analogs like raclopride .
Q. How does the substitution pattern on the benzamide ring influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The 2,6-dimethoxy groups increase logP compared to hydroxy-methoxy analogs (e.g., raclopride), enhancing blood-brain barrier permeability .
- Metabolic Stability : Methoxy groups reduce susceptibility to glucuronidation, as observed in PET tracer studies with -labeled analogs .
- Solubility : Dimethoxy substitution lowers aqueous solubility, requiring formulation with co-solvents (e.g., ethanol) for in vivo administration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in receptor binding affinity data for this compound across different studies?
Methodological Answer:
- Assay Standardization : Control radioligand-specific activity (e.g., -labeling purity >95%) and use consistent membrane preparations from the same cell line .
- Competitive Binding Studies : Perform displacement assays with reference antagonists (e.g., sulpiride) to calculate K values, correcting for nonspecific binding using 1 μM raclopride .
- Data Normalization : Express results as % inhibition relative to baseline (e.g., vehicle-treated controls) to account for inter-study variability in receptor density .
Q. What strategies are recommended for optimizing microfluidic synthesis of this compound to improve yield and purity?
Methodological Answer:
- Precursor Minimization : Reduce precursor amounts by 20-fold (e.g., 0.01 mol scale) using microchip reactors, achieving 2× higher yields compared to batch methods .
- Reaction Time Optimization : Shorten reflux times to 2 hours (vs. 12 hours conventionally) by enhancing heat transfer in microchannels .
- Inline Purification : Integrate solid-phase extraction (SPE) cartridges post-reaction to isolate the product from unreacted precursors .
Q. What in vivo imaging techniques are suitable for studying the biodistribution of this compound, and how should experimental parameters be controlled?
Methodological Answer:
- PET Imaging : Radiolabel with at the methoxy group using -methyl triflate, achieving specific activities >50 GBq/μmol .
- Dosing Parameters : Administer 1–5 μg/kg IV to avoid receptor saturation, and image at 30–60 minutes post-injection for peak striatal uptake .
- Quantitative Analysis : Use Logan graphical analysis with a reference tissue model to estimate binding potential (BP) in dopamine D2 receptor-rich regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
